

Application Notes and Protocols: MM-102 in MLL-rearranged Leukemia Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

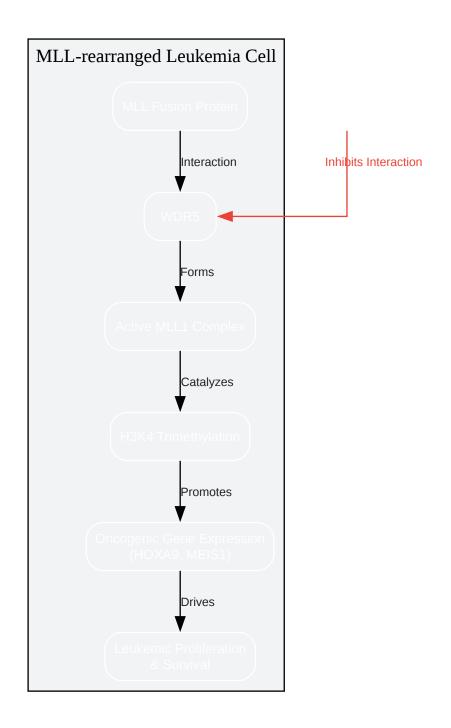
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1][2] These leukemias are characterized by chromosomal translocations involving the KMT2A (MLL1) gene, leading to the expression of oncogenic MLL fusion proteins.[2][3] A key molecular interaction essential for the leukemogenic activity of MLL fusion proteins is their association with the protein menin, encoded by the MEN1 gene. More specifically, the interaction between the MLL1 protein and WD repeat-containing protein 5 (WDR5) is crucial for the histone methyltransferase activity of the MLL1 complex.[4][5] This complex aberrantly regulates the transcription of target genes, including the HOXA9 and MEIS1 oncogenes, driving leukemogenesis.[4][6]

MM-102 is a potent, high-affinity peptidomimetic inhibitor that specifically targets the WDR5/MLL1 protein-protein interaction.[5][7] By disrupting this interaction, MM-102 serves as a valuable tool for preclinical research into MLL-r leukemia, offering a targeted therapeutic strategy to inhibit the MLL1 complex's activity, suppress oncogenic gene expression, and induce apoptosis in leukemia cells.[4] These application notes provide a summary of the key findings related to MM-102 in MLL-r leukemia models and detailed protocols for its experimental application.

Mechanism of Action



MM-102 functions by competitively inhibiting the interaction between WDR5 and the MLL1 protein.[5] This disruption prevents the proper assembly and function of the MLL1 histone methyltransferase complex, which is essential for catalyzing the trimethylation of histone H3 at lysine 4 (H3K4me3) at the promoter regions of MLL target genes.[5] The subsequent decrease in H3K4me3 leads to the downregulation of critical leukemogenic genes, such as HOXA9 and MEIS1.[4][6] This suppression of oncogenic gene expression ultimately results in the inhibition of cell growth and the induction of apoptosis in MLL-rearranged leukemia cells.[4][5]





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Figure 1. Mechanism of action of MM-102 in MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of **MM-102** in MLL-rearranged leukemia models.

Parameter	Value	Reference
Target	WDR5/MLL1 Interaction	[5]
IC50	2.4 nM	[7]
Ki	< 1 nM	[7]

Table 1. In Vitro Potency of **MM-102**.

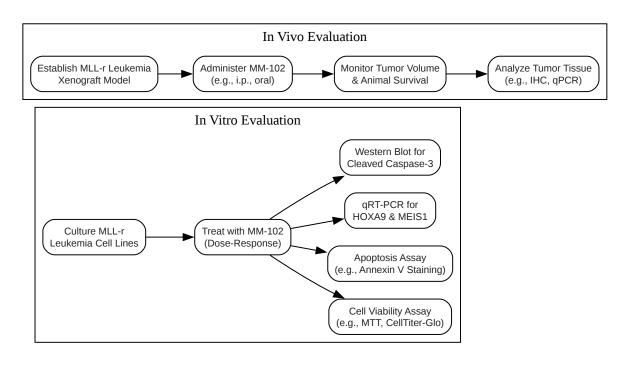
Cell Model	Treatment	Effect	Reference
Bone marrow cells with MLL1-AF9	MM-102	Decreased expression of HoxA9 and Meis-1	[4][5]
Leukemia cells with MLL1 fusion	MM-102	Inhibition of cell growth	[4]
Leukemia cells with MLL1 fusion	MM-102	Induction of apoptosis	[4]

Table 2. Cellular Effects of **MM-102** in MLL-rearranged Leukemia Models.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of **MM-102** in MLL-rearranged leukemia models are provided below.





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Figure 2. Experimental workflow for evaluating **MM-102**.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of **MM-102** on the proliferation of MLL-rearranged leukemia cells.

Materials:

- MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control non-MLL-rearranged cell lines.
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
- MM-102 stock solution (in DMSO).



- 96-well cell culture plates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- DMSO.
- Microplate reader.

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of MM-102 in complete medium.
- Add 100 μL of the MM-102 dilutions to the respective wells to achieve the final desired concentrations (e.g., 0.1 nM to 10 μM). Include a vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Centrifuge the plate, carefully remove the supernatant, and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by **MM-102** in MLL-rearranged leukemia cells.

Materials:

MLL-rearranged leukemia cells.



- MM-102.
- Annexin V-FITC Apoptosis Detection Kit.
- · Flow cytometer.

Protocol:

- Seed cells in a 6-well plate at an appropriate density.
- Treat the cells with MM-102 at various concentrations for 48-72 hours. Include a vehicle control.
- Harvest the cells by centrifugation and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the effect of **MM-102** on the expression of MLL target genes HOXA9 and MEIS1.

Materials:

- MLL-rearranged leukemia cells.
- MM-102.
- RNA extraction kit.



- cDNA synthesis kit.
- qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).
- SYBR Green or TaqMan master mix.
- Real-time PCR system.

Protocol:

- Treat cells with MM-102 at a specific concentration (e.g., 10x IC50) for 24-48 hours.
- Isolate total RNA from the cells using an RNA extraction kit.
- Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- Perform qRT-PCR using specific primers for the target genes and the housekeeping gene.
- Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression in MM-102-treated cells compared to vehicle-treated controls.

In Vivo Xenograft Model

Objective: To evaluate the anti-leukemic efficacy of **MM-102** in a mouse xenograft model of MLL-rearranged leukemia.

Materials:

- Immunocompromised mice (e.g., NOD/SCID).
- MLL-rearranged leukemia cells (e.g., MV4;11) expressing a luciferase reporter.
- MM-102 formulated for in vivo administration.
- Bioluminescence imaging system.

Protocol:



- Inject MLL-rearranged leukemia cells intravenously or subcutaneously into immunocompromised mice.
- Monitor tumor engraftment and growth via bioluminescence imaging or caliper measurements.
- Once the leukemia is established, randomize the mice into treatment and control groups.
- Administer MM-102 or vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
- Monitor tumor burden regularly using bioluminescence imaging and record animal body weight and survival.
- At the end of the study, harvest tumors and tissues for further analysis (e.g., histology, qPCR for target gene expression).

Conclusion

MM-102 is a highly potent and specific inhibitor of the WDR5/MLL1 interaction, demonstrating significant preclinical activity against MLL-rearranged leukemia models. Its ability to downregulate key oncogenic drivers like HOXA9 and MEIS1, inhibit cell proliferation, and induce apoptosis validates the therapeutic potential of targeting the MLL1 complex in this aggressive leukemia subtype. The protocols outlined in these notes provide a framework for researchers to further investigate the utility of **MM-102** and similar compounds in the development of novel therapies for MLL-rearranged leukemias.

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